Cloven
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Overview
Description
(-)-Clovene: is a naturally occurring sesquiterpene hydrocarbon found in various essential oils. It is known for its distinct aroma and is often used in the fragrance industry. The compound has a molecular formula of C15H24 and is characterized by its bicyclic structure. Its presence has been detected in plants such as clove, from which it derives its name, as well as in other aromatic plants.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Clovene can be achieved through several methods, including the cyclization of farnesyl pyrophosphate. This process typically involves the use of acid catalysts to facilitate the cyclization reaction. Another method involves the use of metal-catalyzed cyclization reactions, which can provide higher yields and selectivity.
Industrial Production Methods: Industrial production of (-)-Clovene often relies on the extraction from natural sources, such as clove oil. The extraction process involves steam distillation, where the essential oil is separated from the plant material. The oil is then subjected to fractional distillation to isolate (-)-Clovene.
Chemical Reactions Analysis
Types of Reactions: (-)-Clovene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of epoxides or alcohols.
Reduction: Reduction reactions can convert (-)-Clovene into its corresponding hydrogenated derivatives using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions can introduce halogen atoms into the (-)-Clovene molecule, typically using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and mild conditions to avoid over-oxidation.
Reduction: Hydrogen gas with palladium catalyst under mild pressure and temperature.
Substitution: Bromine or chlorine in the presence of a solvent like carbon tetrachloride.
Major Products Formed:
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Hydrogenated derivatives of (-)-Clovene.
Substitution: Halogenated (-)-Clovene derivatives.
Scientific Research Applications
Chemistry: (-)-Clovene is used as a starting material for the synthesis of more complex molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, (-)-Clovene is studied for its potential antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.
Medicine: Research into (-)-Clovene’s medicinal properties is ongoing. Preliminary studies suggest that it may have anti-inflammatory and analgesic effects, which could be useful in developing new therapeutic agents.
Industry: In the fragrance industry, (-)-Clovene is valued for its aromatic properties. It is used in the formulation of perfumes and other scented products. Additionally, its potential as a bio-based chemical feedstock is being explored.
Mechanism of Action
The mechanism by which (-)-Clovene exerts its effects is not fully understood. it is believed to interact with cellular membranes, disrupting their integrity and leading to cell death in microbial organisms. In terms of its anti-inflammatory effects, (-)-Clovene may inhibit the production of pro-inflammatory cytokines and modulate the activity of enzymes involved in the inflammatory response.
Comparison with Similar Compounds
α-Humulene: Another sesquiterpene with similar structural features and biological activities.
β-Caryophyllene: Known for its anti-inflammatory and analgesic properties, similar to (-)-Clovene.
Germacrene D: Shares structural similarities and is also found in essential oils.
Uniqueness: (-)-Clovene’s unique bicyclic structure and specific stereochemistry distinguish it from other sesquiterpenes. Its distinct aroma and potential biological activities make it a compound of interest in various fields of research and industry.
Properties
Molecular Formula |
C15H24 |
---|---|
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1R,5S,8R)-4,4,8-trimethyltricyclo[6.3.1.01,5]dodec-2-ene |
InChI |
InChI=1S/C15H24/c1-13(2)9-10-15-7-4-6-14(3,11-15)8-5-12(13)15/h9-10,12H,4-8,11H2,1-3H3/t12-,14+,15-/m0/s1 |
InChI Key |
MKZIRHIVARSBHI-CFVMTHIKSA-N |
Isomeric SMILES |
C[C@]12CCC[C@@]3(C1)C=CC([C@@H]3CC2)(C)C |
Canonical SMILES |
CC1(C=CC23C1CCC(C2)(CCC3)C)C |
Origin of Product |
United States |
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